2,5-Bis(2-methoxyethoxy)terephthalohydrazide
Overview
Description
2,5-Bis(2-methoxyethoxy)terephthalohydrazide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. It is often used as a building block in the synthesis of covalent organic frameworks (COFs) and other advanced materials. The compound’s ability to form stable hydrazone linkages makes it valuable in the development of materials with specific luminescent properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Bis(2-methoxyethoxy)terephthalohydrazide can be synthesized through the condensation reaction of 2,5-dihydroxyterephthalohydrazide with 2-methoxyethanol under acidic conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve a continuous flow process to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(2-methoxyethoxy)terephthalohydrazide undergoes various chemical reactions, including:
Condensation Reactions: It readily forms hydrazone linkages with aldehydes and ketones.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the methoxyethoxy groups.
Common Reagents and Conditions
Condensation: Typically involves aldehydes or ketones in the presence of an acid catalyst.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various hydrazone-linked compounds, which are valuable in the synthesis of COFs and other advanced materials .
Scientific Research Applications
2,5-Bis(2-methoxyethoxy)terephthalohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of COFs with tunable luminescent properties.
Biology: Employed in the development of biosensors for the detection of specific biomolecules.
Industry: Utilized in the production of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism by which 2,5-Bis(2-methoxyethoxy)terephthalohydrazide exerts its effects is primarily through the formation of stable hydrazone linkages. These linkages enable the compound to act as a versatile building block in the synthesis of COFs and other materials. The molecular targets and pathways involved include the interaction with aldehyde or ketone groups to form hydrazone bonds, which contribute to the stability and functionality of the resulting materials .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(allyloxy)terephthalohydrazide
- 2,5-Bis(2-methoxyethoxy)terephthalaldehyde
- 2,5-Bis(2-(2-methoxyethoxy)ethoxy)terephthalohydrazide
Uniqueness
2,5-Bis(2-methoxyethoxy)terephthalohydrazide is unique due to its ability to form highly stable hydrazone linkages, which are essential for the development of materials with specific luminescent properties. Its structural properties also allow for precise modulation of emission in COFs, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
2,5-bis(2-methoxyethoxy)benzene-1,4-dicarbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O6/c1-21-3-5-23-11-7-10(14(20)18-16)12(24-6-4-22-2)8-9(11)13(19)17-15/h7-8H,3-6,15-16H2,1-2H3,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMWBZBSYHRCEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1C(=O)NN)OCCOC)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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